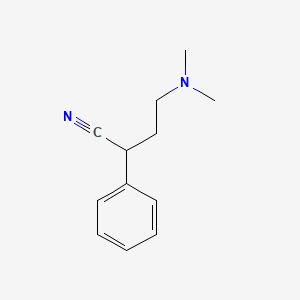











|
REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:10][N:11]([CH3:15])[CH2:12][CH2:13]Cl.O>C1(C)C=CC=CC=1>[CH3:10][N:11]([CH3:15])[CH2:12][CH2:13][CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:8]#[N:9]
|


|
Name
|
NaNH2
|
|
Quantity
|
35 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CC#N
|
|
Name
|
|
|
Quantity
|
92.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCCl)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
1.5 L
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Type
|
CUSTOM
|
|
Details
|
dropwise with mechanical stirring under N2
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
STIRRING
|
|
Details
|
The resulting suspension was stirred
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for a further 3 hr
|
|
Duration
|
3 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting dark suspension was first heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 41/2 hr
|
|
Duration
|
2 h
|
|
Type
|
STIRRING
|
|
Details
|
stirred at RT for 16 hr
|
|
Duration
|
16 h
|
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 1N HCl
|
|
Type
|
EXTRACTION
|
|
Details
|
The acid extract
|
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled in ice
|
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted from the basified solution with Et2O
|
|
Type
|
EXTRACTION
|
|
Details
|
The ethereal extract
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried (Na2SO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation
|
|
Type
|
DISTILLATION
|
|
Details
|
Distillation of the resulting crude oil
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(CCC(C#N)C1=CC=CC=C1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 35 g | |
| YIELD: PERCENTYIELD | 52.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 21.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |